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Apurinic Acid

DNA Damage Mutagenesis Translesion Synthesis

Researchers requiring physiologically relevant DNA damage models cannot substitute stable tetrahydrofuran analogs for the authentic Apurinic Acid lesion. The native 2'-deoxyribose site is essential for replicating in vivo repair kinetics and mutagenesis profiles. Key quantitative differentiators include: • A specific mutagenic efficiency of 0.07 (transversion probability), providing the definitive baseline for E. coli lesion bypass studies. • Function as the native, catalytically processed substrate for Fpg glycosylase, unlike the reduced analog which acts as a potent inhibitor (KD 260 pM). • A distinct, predominant beta-hemiacetal conformation by NMR, critical for accurate structural modeling of protein-DNA interactions.

Molecular Formula C8H9NO4
Molecular Weight 0
CAS No. 11002-22-5
Cat. No. B1174944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApurinic Acid
CAS11002-22-5
SynonymsApurinic Acid
Molecular FormulaC8H9NO4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Apurinic Acid: Native Abasic DNA Lesion Overview


Apurinic Acid (CAS 11002-22-5), an apurinic/apyrimidinic (AP) site, is a DNA lesion generated by the spontaneous or enzymatic cleavage of the N-glycosidic bond between a purine base and the deoxyribose backbone. Defined as a hydrolysate of DNA from which purine bases have been removed, this naturally occurring lesion is a critical intermediate in DNA repair pathways [1][2]. It is a non-coding lesion that presents a potent block to DNA polymerases and is a source of both cytotoxic and mutagenic effects. While stable structural analogs are common in the literature, the genuine, chemically labile 2'-deoxyribose site (Apurinic Acid) possesses distinct and quantifiable properties that are essential for understanding and modulating biological processes with high fidelity [3].

Native apurinic DNA lesion for repair pathway studies
Reported polymerase bypass and mutagenesis research context
Quantifiable biochemical properties distinct from synthetic analogs

Apurinic Acid vs. Synthetic Analogs


Procurement of Apurinic Acid cannot be replaced by the purchase of a stable analog such as tetrahydrofuran (F) without risking significant data misinterpretation. The native 2'-deoxyribose lesion is defined by its intrinsic chemical lability and its dynamic, solution-state structural equilibrium [1]. Synthetic analogs like the tetrahydrofuran moiety lack this reactivity and adopt a fixed, single conformational state [2]. Consequently, their interactions with DNA repair enzymes (e.g., AP endonucleases, glycosylases) and replicative polymerases differ quantitatively from those of Apurinic Acid. The following evidence details these quantifiable divergences, demonstrating that the selection of the authentic Apurinic Acid is essential for experiments designed to faithfully replicate in vivo DNA damage and repair mechanisms [3].

Property
Native Apurinic Acid
Synthetic Analog (THF)
Chemical Lability
Context-dependent degradation (t1/2 min to hours)
Indefinitely stable; lacks dynamic reactivity
Solution Conformation
Predominant β-hemiacetal equilibrium
Fixed single conformational state
Repair Enzyme Interaction
Processed as authentic substrate
May act as inhibitor or yield altered kinetics

Apurinic Acid: Quantitative Differentiation from Analogs


Differential Mutagenic Efficiency: Native vs. Reduced Lesions

In E. coli, the intrinsic mutagenic potential of a native apurinic acid lesion is quantifiably lower than that of chemically altered derivatives. A simple, unmodified apurinic site induces a targeted transversion mutation with a defined probability, whereas reduced or modified forms exhibit significantly higher mutagenic efficiencies [1].

Mutagenic Efficiency
Head-to-head
Native: 0.07; Reduced: 0.29; Modified: 0.22–0.27
Establishes baseline mutation probability context
E. coli SOS-induced in vivo assay
DNA Damage Mutagenesis Translesion Synthesis

Structural Conformation by NMR: Apurinic vs. Apyrimidinic Sites

High-resolution solution-state NMR reveals that Apurinic Acid (an abasic site opposite a purine) adopts a specific, predominant conformation, unlike its counterpart Apyrimidinic Acid. This structural distinction at the lesion site has implications for recognition by DNA repair enzymes [1][2].

Solution Conformation
Head-to-head
Predominant β-hemiacetal (vs. α/β mixture)
Structural specificity may guide enzyme recognition
NMR-defined DNA duplexes
NMR Spectroscopy Structural Biology DNA Damage

Divergent Replication Outcomes in Uninduced E. coli

A side-by-side comparative analysis in E. coli demonstrates that the biological effects of the native Apurinic Acid (AP) lesion and its commonly used synthetic analog, tetrahydrofuran (F), are distinct under normal cellular conditions. The effects of individual polymerases on plasmids containing each lesion differ significantly [1].

Replication Outcome
Head-to-head
Distinct phenotype in uninduced cells
Analog only matches native under SOS induction
Plasmid replication in E. coli
DNA Replication Polymerase Bypass Comparative Toxicology

Chemical Lability: Native Lesion vs. THF Analog

A defining characteristic of Apurinic Acid is its intrinsic chemical lability, which dictates experimental handling and interpretation. Unlike stable synthetic analogs, the native 2'-deoxyribose lesion undergoes spontaneous degradation, with half-lives that are context-dependent [1][2].

Thermal Lability
Cross-study
t1/2: 30–408 min (100°C, pH 7.4)
Instability is a critical biochemical property
Context-dependent half-lives
DNA Stability Experimental Design Abasic Site Chemistry

FPG Glycosylase Recognition of Native vs. Reduced AP Sites

The native Apurinic Acid lesion is not a high-affinity binder for the E. coli Fpg protein. In stark contrast, a single modification—chemical reduction of the same apurinic site—transforms it into a potent, high-affinity ligand that strongly inhibits the enzyme's glycosylase activity [1].

Glycosylase Affinity
Head-to-head
Native: no binding; Reduced: KD 260 pM
Native lesion functions as substrate, not inhibitor
EMSA with Fpg protein
DNA Repair Enzyme Kinetics Glycosylase Inhibition

AP Endonuclease Kinetics on Native Lesions

The kinetic efficiency of an AP endonuclease for its natural substrate, Apurinic Acid, is a critical benchmark. The apparent Michaelis constant (Km) for a purified mammalian AP endonuclease acting on DNA containing apurinic sites has been precisely quantified [1].

Endonuclease Km
Reported
2.7 nM (apurinic sites)
Quantitative baseline for enzyme activity assays
Purified mammalian AP endonuclease
Enzyme Kinetics DNA Repair Endonuclease Assay

Apurinic Acid: Validated Research Applications


Baseline Mutagenic Potential in Prokaryotes

Researchers aiming to quantify the intrinsic mutagenicity of an abasic site in E. coli must use the native Apurinic Acid lesion as the definitive standard. Its mutagenic efficiency of 0.07 (transversion probability) provides the essential baseline against which the effects of chemical modifications or environmental stressors on DNA damage can be accurately measured [1]. Utilizing a more mutagenic analog (e.g., efficiency 0.22-0.29) would artificially inflate results and compromise the physiological relevance of the study [2]. [1][2]

DNA Repair Enzyme Recognition Mechanisms

For investigations into the precise molecular mechanisms of DNA glycosylases or AP endonucleases, the native Apurinic Acid is the only appropriate substrate. As demonstrated with the Fpg glycosylase, the unmodified lesion is processed catalytically, whereas a chemically reduced analog acts as a potent inhibitor with a KD of 260 pM [1]. Studies of enzyme kinetics, such as determining the Km of 2.7 nM for a mouse plasmacytoma AP endonuclease, are only physiologically meaningful when performed on the authentic, dynamic 2'-deoxyribose lesion [2][3]. [1][2][3]

DNA Polymerase Bypass: Normal vs. SOS Conditions

Experiments designed to dissect the pathways of translesion synthesis (TLS) across abasic sites in E. coli must distinguish between normal and SOS-induced states. The native Apurinic Acid (AP) and the stable tetrahydrofuran analog (F) yield similar outcomes only when the SOS response is activated. In uninduced cells, their effects are distinct, reflecting the authentic biological complexity of replicating a chemically labile lesion versus a rigid analog [1]. This necessitates the use of Apurinic Acid for any study seeking to model replication fork encounters under non-stressed, physiological conditions. [1]

Abasic Site Conformational Dynamics by NMR

When determining the high-resolution structure of a damaged DNA duplex by solution-state NMR, the choice of lesion is critical. Apurinic Acid yields a specific, predominant beta-hemiacetal conformation that is distinct from the equilibrium mixture of alpha and beta forms observed for Apyrimidinic Acid [1]. This structural specificity directly informs computational modeling of protein-DNA interactions and the interpretation of how subtle differences in the abasic site's local environment dictate downstream repair pathway choice. [1]

Application
Selection Property
Validation Focus
Prokaryotic Mutagenesis Baseline
Intrinsic lesion mutation rate context
Transversion frequency endpoint review
DNA Repair Enzyme Mechanism Studies
Substrate processing profile
Kinetic and binding endpoint review
Polymerase Bypass in Bacterial Models
Replication outcome under normal vs. stress conditions
SOS-dependent phenotype comparison
Abasic Site Structural Dynamics
Conformational equilibrium context
Hemiacetal form distribution endpoint review
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